

Discovery and history of 4-methoxy-2-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-methoxy-2-methyl-N-phenylaniline

Cat. No.: B1584671

[Get Quote](#)

An In-depth Technical Guide to **4-methoxy-2-methyl-N-phenylaniline**: Synthesis, Properties, and Applications

Foreword

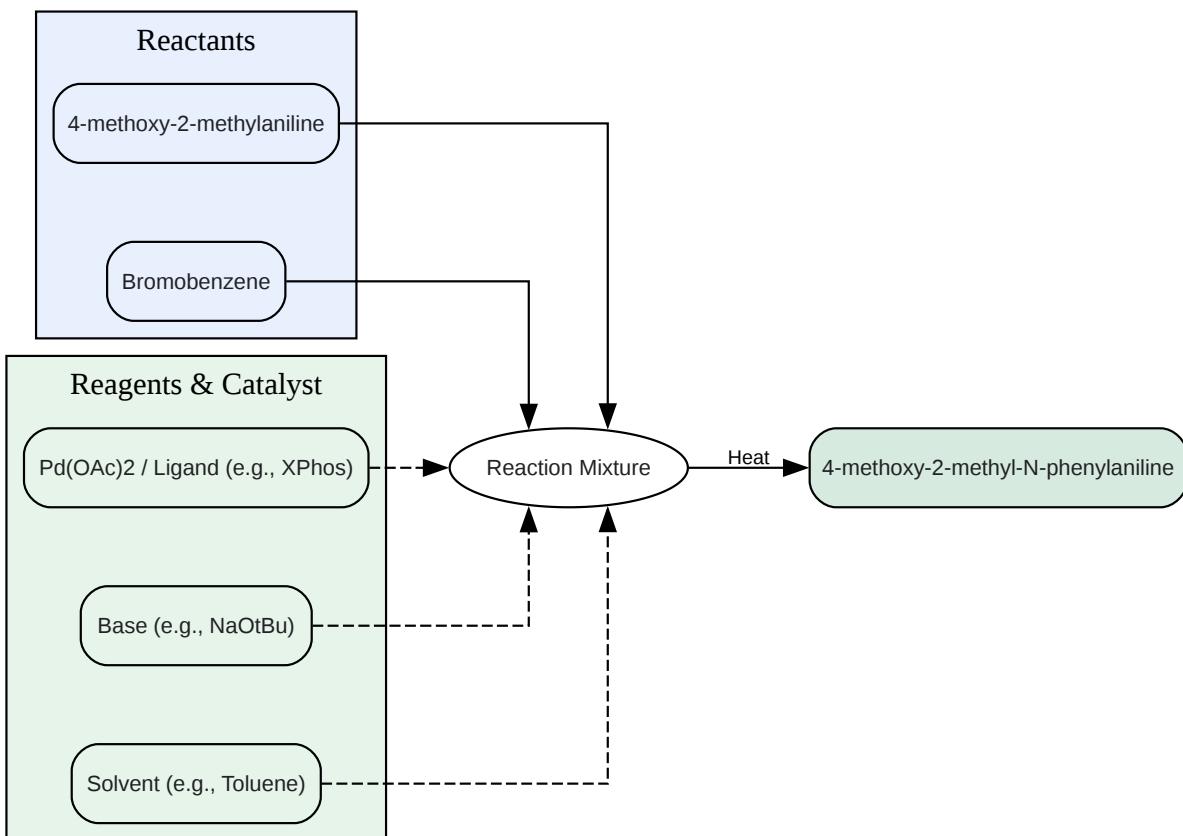
This technical guide provides a comprehensive overview of **4-methoxy-2-methyl-N-phenylaniline**, a diarylamine of significant interest in various chemical and pharmaceutical domains. As a senior application scientist, the aim is to deliver not just a compilation of data, but a synthesized narrative grounded in established chemical principles and experimental evidence. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's history, synthesis, physicochemical properties, and its current and potential applications.

Introduction and Historical Context

4-methoxy-2-methyl-N-phenylaniline, also known by synonyms such as 2-methyl-4-methoxydiphenylamine, is an aromatic amine with the chemical formula C₁₄H₁₅NO^{[1][2]}. Its structure features a phenyl group and a 4-methoxy-2-methylphenyl group linked by a secondary amine. Diarylamines as a class are prevalent scaffolds in medicinal chemistry and materials science due to their unique electronic and structural properties^{[3][4]}.

While the specific discovery of **4-methoxy-2-methyl-N-phenylaniline** is not prominently documented in seminal historical papers, its emergence is intrinsically linked to the

development of synthetic methodologies for C-N bond formation. The late 19th and early 20th centuries saw the advent of reactions like the Ullmann condensation, which provided the initial routes to such diarylamines, albeit under harsh conditions[5]. The subsequent development of more efficient and milder palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination in the 1990s, revolutionized the synthesis of these compounds, making them more accessible for research and industrial applications[6][7]. The availability of its precursor, 4-methoxy-2-methylaniline (m-cresidine), has also been crucial for its synthesis and exploration[8].


Synthesis of 4-methoxy-2-methyl-N-phenylaniline

The synthesis of **4-methoxy-2-methyl-N-phenylaniline** is primarily achieved through cross-coupling reactions that form the C-N bond between an aniline and an aryl halide. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

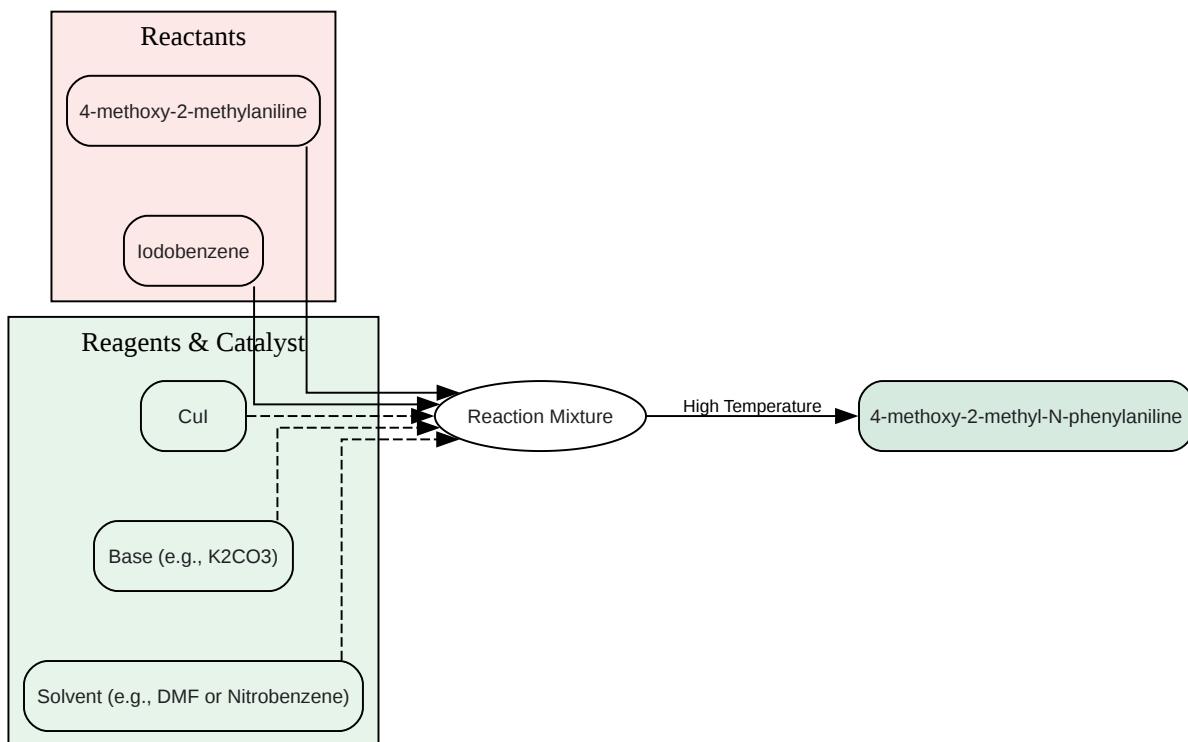
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice for the synthesis of aryl amines due to its high efficiency and broad substrate scope[6][9].

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig amination workflow for the synthesis of **4-methoxy-2-methyl-N-phenylaniline**.

Detailed Experimental Protocol:


- Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-2x mol% relative to Pd), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents).
- Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

- **Addition of Reactants and Solvent:** Under the inert atmosphere, add 4-methoxy-2-methylaniline (1.0 equivalent), the aryl halide (e.g., bromobenzene or iodobenzene, 1.1 equivalents), and an anhydrous solvent such as toluene.
- **Reaction:** Place the sealed tube in a preheated oil bath and stir at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and quench with water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-methoxy-2-methyl-N-phenylaniline**.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds[5][10]. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a viable synthetic route.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Ullmann condensation workflow for the synthesis of **4-methoxy-2-methyl-N-phenylaniline**.

A Chinese patent describes a synthetic method for 2-methyl-4-methoxydiphenylamine which involves a copper-catalyzed reaction followed by decarboxylation[11].

Physicochemical and Spectroscopic Properties

4-methoxy-2-methyl-N-phenylaniline is a white to off-white solid at room temperature[2][12]. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C14H15NO	[1] [2]
Molar Mass	213.27 g/mol	[13]
Melting Point	80-83 °C	[1] [2]
Boiling Point	171 °C at 4 mmHg	[1]
Density	1.089 g/cm ³ (predicted)	[1]
Flash Point	140.1 °C	[1] [2]
CAS Number	41317-15-1	[13]
Appearance	White to off-white solid	[2] [12]

Spectroscopic data is essential for the structural elucidation and confirmation of **4-methoxy-2-methyl-N-phenylaniline**. PubChem provides spectral information, including 1D NMR and mass spectrometry data[\[13\]](#).

Applications

4-methoxy-2-methyl-N-phenylaniline is a versatile intermediate with applications in several industries.

- **Dyes and Pigments:** It serves as a crucial intermediate in the synthesis of pressure-sensitive dyes[\[1\]](#)[\[2\]](#).
- **Pharmaceuticals:** This compound is a building block in the synthesis of various pharmaceutical drugs, including antihistamines, antidepressants, and antipsychotic medications[\[12\]](#). Its precursor, 4-methoxy-2-methylaniline, is used in the synthesis of compounds with antitubulin properties for anticancer research[\[8\]](#). The diarylamine scaffold is present in several commercial drugs like imatinib and dasatinib[\[3\]](#).
- **Agrochemicals:** It is used as an intermediate in the production of herbicides, fungicides, and insecticides[\[12\]](#).

- Polymers and Lubricants: It acts as a stabilizer in polymers and plastics, preventing degradation from heat, light, and oxygen. Additionally, it is used as an antioxidant in rubber and as a corrosion inhibitor in lubricants[12].

Biological Significance and Potential

While specific biological studies on **4-methoxy-2-methyl-N-phenylaniline** are not widely published, the broader class of diarylamines exhibits a wide range of pharmacological activities[3][4].

- Anticancer Activity: Many diarylamine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines[3][4]. Some have shown to act as tubulin polymerization inhibitors[4]. The structural similarity of **4-methoxy-2-methyl-N-phenylaniline** to these active compounds suggests it could be a valuable scaffold for the development of new anticancer agents.
- Antioxidant Activity: Synthetic diarylamines have been investigated for their antioxidant properties, with some showing the ability to protect against mitochondrial lipid peroxidation[14][15]. The electron-donating methoxy group in **4-methoxy-2-methyl-N-phenylaniline** may contribute to its potential as an antioxidant.

Potential Signaling Pathway Involvement:

Given that some diarylamines act as kinase inhibitors (e.g., imatinib), it is plausible that derivatives of **4-methoxy-2-methyl-N-phenylaniline** could interact with various signaling pathways involved in cell proliferation and survival. For instance, they could potentially inhibit receptor tyrosine kinases (RTKs) or downstream signaling components.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a diarylamine derivative.

Conclusion

4-methoxy-2-methyl-N-phenylaniline is a valuable and versatile chemical intermediate. Its synthesis, once reliant on harsh classical methods, is now readily achievable through modern palladium-catalyzed reactions. With applications spanning from dye manufacturing to the synthesis of potentially life-saving pharmaceuticals, the importance of this diarylamine is clear.

Future research into its specific biological activities and the development of novel derivatives holds significant promise for advancements in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4 Methoxy 2 Methyl diphenylamine, C14H15NO, 41317-15-1, Methoxymethyl diphenylamine, Diphenylamine(DPA/ANMT) [mallakchemicals.com]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents [patents.google.com]
- 12. nbinfo.com [nbinfo.com]
- 13. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Discovery and history of 4-methoxy-2-methyl-N-phenylaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584671#discovery-and-history-of-4-methoxy-2-methyl-n-phenylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com